molecular formula C17H12F3NO5S B2476510 7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate CAS No. 866131-64-8

7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate

Cat. No. B2476510
CAS RN: 866131-64-8
M. Wt: 399.34
InChI Key: LFDFBEIBQHLALV-UHFFFAOYSA-N
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Description

7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H12F3NO5S and its molecular weight is 399.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds related to 7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate primarily focuses on their synthesis and characterization. For instance, Fu and Wang (2008) conducted a study on the synthesis and characterization of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones. They explored various condensation reactions and the effects of different substituents on the indeno[2,1-b]thiophene ring system, contributing to the knowledge base of similar compounds (Fu & Wang, 2008).

Biological Activities

Cignarella et al. (1986) investigated 7-amino and 7-acylamino substituted dihydro-indeno[1,2-c]pyridazin-3-ones as rigid congeners of hypotensive and platelet aggregation inhibitors. These compounds showed significant antihypertensive and antithrombotic properties, indicating potential medicinal applications (Cignarella et al., 1986).

Crystal Structure Analysis

The crystal structure of similar compounds is also a subject of research. Ramazani et al. (2011) studied the crystal structure of a closely related compound, contributing to the understanding of the molecular configuration, which is crucial for determining potential applications (Ramazani et al., 2011).

Application in Synthesis of Heterocyclic Compounds

Saberi et al. (2015) presented a diastereoselective synthesis of N-containing heterocyclic compounds, showcasing the utility of similar compounds in complex chemical syntheses. This demonstrates the role of such compounds in the development of new chemical entities (Saberi et al., 2015).

Antimicrobial Properties

Research by Alharbi and Alshammari (2019) on fluorine-substituted triazines, which are structurally related to the queried compound, indicated potential antibacterial properties. This highlights the possibility of such compounds being used in the development of new antibacterial agents (Alharbi & Alshammari, 2019).

properties

IUPAC Name

[5-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO5S/c18-17(19,20)16(23)21-10-6-11(26-15(22)14-2-1-3-27-14)9-5-13-12(4-8(9)10)24-7-25-13/h1-5,10-11H,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDFBEIBQHLALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1OC(=O)C4=CC=CS4)OCO3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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